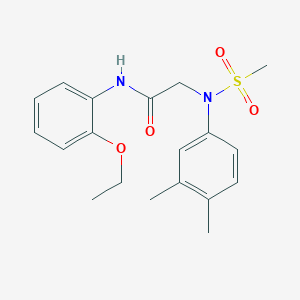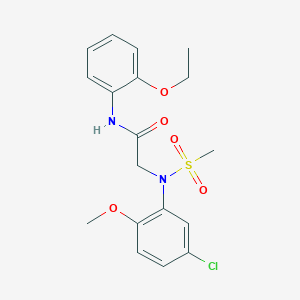
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with the molecular formula C19H24N2O4S and a molecular weight of 376.5 g/mol . This compound is part of a diverse library of chemical entities used in various scientific research applications.
Preparation Methods
Formation of carbon-carbon bonds: This can be achieved through reactions such as the Grignard reaction, aldol reaction, and Michael addition.
Functional group transformations: These may involve oxidation, reduction, and substitution reactions to introduce or modify functional groups.
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand biological processes and interactions.
Medicine: It may have potential therapeutic applications, although specific uses are not detailed.
Industry: It can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, general mechanisms for similar compounds include:
Comparison with Similar Compounds
N~2~-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds based on its structure and properties. Similar compounds include those with comparable molecular weights and functional groups. The uniqueness of N2-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific molecular structure, which may confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H24N2O4S |
|---|---|
Molecular Weight |
376.5g/mol |
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-18-9-7-6-8-17(18)20-19(22)13-21(26(4,23)24)16-11-10-14(2)15(3)12-16/h6-12H,5,13H2,1-4H3,(H,20,22) |
InChI Key |
VIOMWZWUKGPYIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411362.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411364.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide](/img/structure/B411365.png)
![N-Benzyl-2-[(4-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B411366.png)
![2-[3-chloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411368.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411371.png)
![N-(3-methoxyphenyl)-2-[3-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411372.png)
![N-(2,5-dimethoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411373.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B411378.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411381.png)

